6-methyl-5-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-3-ol
Overview
Description
6-methyl-5-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-3-ol is a chemical compound with a complex structure that includes a triazine ring, a nitrobenzylidene group, and a hydrazinyl group
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-5-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-3-ol typically involves the condensation of 6-methyl-1,2,4-triazin-3-ol with 2-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-methyl-5-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-3-ol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Electrophiles such as alkyl halides, acidic or basic conditions.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Oxides of the compound.
Substitution: Substituted triazine derivatives.
Scientific Research Applications
6-methyl-5-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-3-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methyl-5-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-3-ol involves its interaction with specific molecular targets and pathways. The nitrobenzylidene group can interact with cellular proteins and enzymes, potentially inhibiting their function. The hydrazinyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-5-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-3-ol
- 6-methyl-5-[(2E)-2-(2-nitrophenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one
Uniqueness
6-methyl-5-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-3-ol is unique due to its specific substitution pattern on the triazine ring and the presence of both nitrobenzylidene and hydrazinyl groups.
Properties
IUPAC Name |
6-methyl-5-[(2E)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O3/c1-7-10(13-11(18)16-14-7)15-12-6-8-4-2-3-5-9(8)17(19)20/h2-6H,1H3,(H2,13,15,16,18)/b12-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGWVWGXJPVMHL-WUXMJOGZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N=C1NN=CC2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=O)N=C1N/N=C/C2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40417512 | |
Record name | STK645888 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40417512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6144-43-0 | |
Record name | STK645888 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40417512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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